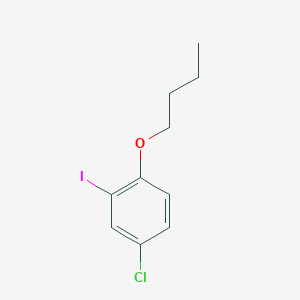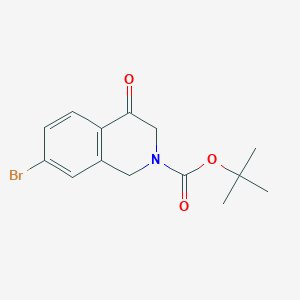![molecular formula C7H5BrN2O B8244582 6-Bromopyrrolo[1,2-b]pyridazin-4-ol](/img/structure/B8244582.png)
6-Bromopyrrolo[1,2-b]pyridazin-4-ol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
6-Bromopyrrolo[1,2-b]pyridazin-4-ol is a heterocyclic compound with the molecular formula C7H5BrN2O and a molecular weight of 213.03 g/mol This compound features a pyridazinone core structure substituted with a bromine atom at the 6-position and a hydroxyl group at the 4-position
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 6-Bromopyrrolo[1,2-b]pyridazin-4-ol typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of 6-bromo-1H-pyrrolo[2,3-b]pyridine with suitable reagents to introduce the hydroxyl group at the 4-position . The reaction conditions often include the use of solvents such as dimethylformamide (DMF) and catalysts like palladium on carbon (Pd/C) to facilitate the cyclization process.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process typically includes steps such as purification through recrystallization or chromatography to obtain the desired compound in its pure form .
Analyse Des Réactions Chimiques
Types of Reactions
6-Bromopyrrolo[1,2-b]pyridazin-4-ol undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom at the 6-position can be substituted with other functional groups using nucleophilic substitution reactions.
Oxidation and Reduction: The hydroxyl group at the 4-position can undergo oxidation to form corresponding ketones or reduction to form alcohols.
Coupling Reactions: The compound can participate in coupling reactions to form more complex structures.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium hydroxide (NaOH) or potassium carbonate (K2CO3) in polar solvents like ethanol or water.
Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Reduction: Reagents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) in anhydrous solvents.
Major Products
Substitution Products: Various substituted derivatives depending on the nucleophile used.
Oxidation Products: Ketones or carboxylic acids.
Reduction Products: Alcohols or amines.
Applications De Recherche Scientifique
6-Bromopyrrolo[1,2-b]pyridazin-4-ol has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Medicine: Explored as a potential therapeutic agent due to its ability to interact with specific molecular targets.
Industry: Utilized in the development of novel materials and chemical processes.
Mécanisme D'action
The mechanism of action of 6-Bromopyrrolo[1,2-b]pyridazin-4-ol involves its interaction with specific molecular targets, such as enzymes or receptors, leading to modulation of biological pathways. For instance, it has been shown to exhibit anticancer activity by inhibiting the proliferation of cancer cells through the disruption of key signaling pathways .
Comparaison Avec Des Composés Similaires
Similar Compounds
Pyridazinone Derivatives: Compounds with similar core structures but different substituents, such as pyridazinone itself or its various derivatives.
Pyrrolopyrazine Derivatives: Compounds containing both pyrrole and pyrazine rings, which share some structural similarities with 6-Bromopyrrolo[1,2-b]pyridazin-4-ol.
Uniqueness
This compound is unique due to the presence of both a bromine atom and a hydroxyl group on the pyridazinone core, which imparts distinct chemical reactivity and potential biological activity compared to other similar compounds.
Propriétés
IUPAC Name |
6-bromo-1H-pyrrolo[1,2-b]pyridazin-4-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H5BrN2O/c8-5-3-6-7(11)1-2-9-10(6)4-5/h1-4,9H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DYMBAXDLWYVBIG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CNN2C=C(C=C2C1=O)Br |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H5BrN2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
213.03 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.







![4-Chloro-2-iodo-1-[(2-methylpropyl)oxy]benzene](/img/structure/B8244557.png)


![3-bromo-6,7-dihydro-5H-cyclopenta[b]pyridine-5-carbonitrile](/img/structure/B8244576.png)
![(3S)-3-azaniumyl-1-[(2-methylpropan-2-yl)oxycarbonyl]piperidine-3-carboxylate](/img/structure/B8244587.png)


